5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester
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Overview
Description
Mechanism of Action
Target of Action
Ethyl 5-bromo-7-chloro-1-benzofuran-2-carboxylate, also known as 5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester, is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
The mode of action of benzofuran derivatives can vary depending on the specific compound and its structural modifications. Some benzofuran derivatives have been shown to bind strongly and with high selectivity to certain receptors . For instance, a compound with a similar structure, 1-(7-benzofuranyl)-4-methylpiperazine, has been shown to bind strongly to the serotonin receptor 5-HT2A . .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways due to their diverse biological activities . .
Result of Action
The molecular and cellular effects of a compound’s action depend on its interaction with its targets and the biochemical pathways it affects. Benzofuran derivatives have been shown to have strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is one such method, known for its mild reaction conditions and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-benzofuran-2-yl-2-propanones: These compounds share a similar benzofuran core and exhibit comparable biological activities.
Benzothiophene derivatives: These compounds have a similar structure but contain a sulfur atom instead of oxygen, leading to different chemical properties and applications.
Uniqueness
5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester is unique due to its specific halogen substitutions, which can enhance its biological activities and chemical reactivity compared to other benzofuran derivatives .
Biological Activity
5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester is a benzofuran derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and antiviral applications. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties against various strains of bacteria and fungi.
- Anticancer Activity : Research indicates that this compound may inhibit the growth of cancer cells through various mechanisms.
- Antioxidant Properties : It also exhibits antioxidant activity, contributing to its potential therapeutic effects.
Target Interactions
The mode of action for benzofuran derivatives like this compound typically involves binding to specific biological targets, which can modulate various biochemical pathways. The compound's halogen substitutions enhance its reactivity and selectivity towards certain receptors.
Biochemical Pathways
Research has shown that this compound interacts with multiple cellular pathways, influencing processes such as apoptosis in cancer cells and inhibiting bacterial cell wall synthesis in microbes .
Antimicrobial Studies
A study evaluating the antimicrobial activity of benzofuran derivatives found that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics . The compound displayed notable activity against:
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.050 |
Candida albicans | 0.030 |
These results highlight its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound's IC50 values indicate significant antiproliferative effects:
Cell Line | IC50 (µM) |
---|---|
A549 | 15.6 |
MCF7 | 12.3 |
These findings suggest that the compound may induce apoptosis through mechanisms such as the activation of caspases and modulation of cell cycle regulators .
Case Studies
- Antibacterial Efficacy : A study involving the synthesis of various benzofuran derivatives reported that compounds with similar structures to this compound showed enhanced antibacterial activity when hydroxyl groups were present at specific positions on the benzofuran ring .
- Anticancer Mechanisms : Another investigation into the anticancer properties revealed that structural modifications significantly impacted the efficacy of related compounds. The introduction of halogen atoms was found to enhance cytotoxicity against cancer cells, supporting the hypothesis that electron-withdrawing groups can improve biological activity .
Properties
IUPAC Name |
ethyl 5-bromo-7-chloro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClO3/c1-2-15-11(14)9-4-6-3-7(12)5-8(13)10(6)16-9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWOYQALTCUDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2O1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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